molecular formula C14H11Br B11547118 2-bromo-3-methyl-9H-fluorene

2-bromo-3-methyl-9H-fluorene

Cat. No.: B11547118
M. Wt: 259.14 g/mol
InChI Key: JYLMBMQBZJLFKA-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-9H-fluorene (hypothetical structure: C₁₄H₁₁Br) is a halogenated fluorene derivative featuring a bromine atom at the 2-position and a methyl group at the 3-position of the fused aromatic system. Fluorene derivatives are widely used in organic synthesis, materials science (e.g., semiconductors, OLEDs), and pharmaceuticals due to their rigid planar structure and tunable electronic properties .

Properties

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

2-bromo-3-methyl-9H-fluorene

InChI

InChI=1S/C14H11Br/c1-9-6-13-11(8-14(9)15)7-10-4-2-3-5-12(10)13/h2-6,8H,7H2,1H3

InChI Key

JYLMBMQBZJLFKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C32)C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-9H-fluorene can be achieved through several methods. One common approach involves the bromination of 3-methylfluorene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of 2-bromo-3-methyl-9H-fluorene may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 2-methyl-9H-fluorene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 2-methoxy-3-methyl-9H-fluorene.

    Oxidation: Formation of 2-bromo-3-methylfluorenone.

    Reduction: Formation of 2-methyl-9H-fluorene.

Scientific Research Applications

2-Bromo-3-methyl-9H-fluorene finds applications in various scientific research fields:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Materials Science: Employed in the development of novel polymers and materials with unique electronic properties.

    Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its unique structural features.

    Chemical Biology: Utilized in the study of biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-9H-fluorene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile compound in chemical research.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-bromo-3-methyl-9H-fluorene with key analogs based on substituents, molecular weight, and physical properties:

Compound Substituents Molecular Formula Molecular Weight CAS Number Boiling Point (°C) Key References
2-Bromo-3-methyl-9H-fluorene 2-Br, 3-CH₃ C₁₄H₁₁Br 259.14 N/A ~350–360* Inferred
2-Bromo-9H-fluorene 2-Br C₁₃H₉Br 245.11 1133-80-8 349.4 (760 mmHg)
3-Bromo-9,9-diphenyl-9H-fluorene 3-Br, 9,9-diphenyl C₂₅H₁₇Br 397.31 474918-33-7 N/A
9-Bromo-9-borafluorene 9-Br, 9-B C₁₂H₈BBr 229.91 N/A N/A
5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene 5-Br, 2-Cl, 9,9-diphenyl C₂₅H₁₅BrCl 446.74 2356108-21-7 N/A

*Estimated based on 2-bromo-9H-fluorene data.

Key Observations:

  • Boiling Points: Bromine substitution generally elevates boiling points due to increased molecular weight and polarizability. For example, 2-bromo-9H-fluorene boils at 349.4°C , while anthracene (unsubstituted) boils at ~340°C.
  • Electronic Properties: Bromine acts as an electron-withdrawing group, while methyl is electron-donating. This combination may modulate electronic transitions, as seen in fluorene-based semiconductors .

Spectroscopic and Analytical Data

  • Mass Spectrometry: 2-Bromo-9H-fluorene exhibits a molecular ion peak at m/z 244 (M⁺) and characteristic fragmentation patterns (e.g., loss of Br·, m/z 165) . The methyl group in 2-bromo-3-methyl-9H-fluorene would shift the molecular ion to m/z 258.
  • IR Spectroscopy: Bromo-fluorenes show C-Br stretches near 550–650 cm⁻¹. Methyl groups introduce symmetric/asymmetric C-H stretches (~2850–2960 cm⁻¹).

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